N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-20-13(11-6-7-11)8-12(19-20)9-18-17(21)16-10-22-14-4-2-3-5-15(14)23-16/h2-5,8,11,16H,6-7,9-10H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRNECOFQLYMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C2COC3=CC=CC=C3O2)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones
The pyrazole core is synthesized via cyclocondensation of 1,3-diketones with methylhydrazine. For example, reacting 3-cyclopropyl-2,4-pentanedione with methylhydrazine in ethanol under reflux yields 5-cyclopropyl-1-methyl-1H-pyrazole-3-carboxylic acid ethyl ester. Subsequent hydrolysis with aqueous NaOH generates the carboxylic acid, which is reduced to the primary amine via Curtius rearrangement or Hofmann degradation.
Key Reaction:
$$
\text{3-Cyclopropyl-2,4-pentanedione} + \text{Methylhydrazine} \xrightarrow{\text{EtOH, reflux}} \text{5-Cyclopropyl-1-methyl-1H-pyrazole-3-carboxylate} \xrightarrow{\text{NaOH}} \text{Acid} \xrightarrow{\text{SOCl}2} \text{Acid Chloride} \xrightarrow{\text{NH}3} \text{Amine}
$$
Regioselective Functionalization
Introducing the cyclopropyl group at the 5-position requires careful control. Patents describe using cyclopropyl boronic acids in Suzuki-Miyaura couplings with halogenated pyrazole precursors. Alternatively, alkylation of pyrazole enolates with cyclopropylmethyl bromide under phase-transfer conditions achieves regioselectivity.
Synthesis of 2,3-Dihydro-1,4-Benzodioxine-2-Carboxylic Acid
Benzodioxine Ring Formation
The benzodioxine scaffold is constructed from catechol derivatives. Reacting catechol with 1,2-dibromoethane in the presence of K₂CO₃ yields 2,3-dihydro-1,4-benzodioxine. Subsequent Friedel-Crafts acylation with chloroacetyl chloride introduces the carboxylic acid sidechain at the 2-position.
Key Reaction:
$$
\text{Catechol} + \text{1,2-Dibromoethane} \xrightarrow{\text{K}2\text{CO}3, \Delta} \text{2,3-Dihydro-1,4-benzodioxine} \xrightarrow{\text{ClCH}2\text{COCl, AlCl}3} \text{2-Chloroacetyl-1,4-benzodioxine} \xrightarrow{\text{Hydrolysis}} \text{Carboxylic Acid}
$$
Carboxamide Activation
The carboxylic acid is activated as an acyl chloride using thionyl chloride (SOCl₂) or converted to a mixed anhydride with ethyl chloroformate for subsequent amidation.
Coupling Strategies
Amide Bond Formation
The pyrazole-derived amine and benzodioxine acyl chloride are coupled in dichloromethane with triethylamine as a base. Alternatively, benzotriazole-N-oxotris(dimethylamino)phosphonium hexafluorophosphate (BOP) mediates coupling under mild conditions.
Optimized Protocol:
- Dissolve 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid (1 equiv) in SOCl₂ (2 equiv), reflux for 2 hr.
- Evaporate excess SOCl₂, suspend acyl chloride in DCM.
- Add 5-cyclopropyl-1-methyl-1H-pyrazol-3-ylmethanamine (1.2 equiv) and Et₃N (3 equiv).
- Stir at 0°C→RT for 12 hr.
- Wash with NaHCO₃, dry (MgSO₄), and purify via silica chromatography.
Yield: 68–74% (reported in analogous syntheses).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Mass Spectrometry (MS)
- ESI-MS: m/z 370.2 [M+H]⁺ (calc. 370.18).
Alternative Synthetic Routes
One-Pot Cyclocondensation-Coupling
A patent-derived method couples in situ-generated pyrazole intermediates with benzodioxine acid chlorides. Using nano-ZnO catalysts improves yield (82%) and reduces reaction time.
Microwave-Assisted Synthesis
Microwave irradiation (100°C, 30 min) accelerates cyclocondensation and amidation steps, achieving 76% yield with reduced side products.
Challenges and Optimization
- Regioselectivity: Competing 1,3- vs. 1,5-substitution in pyrazole formation is mitigated using bulky bases (e.g., LDA).
- Amine Stability: The primary amine is prone to oxidation; reactions are conducted under N₂ with BHT stabilization.
- Purification: Silica chromatography (EtOAc/hexane, 3:7) resolves regioisomeric impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide moiety, potentially converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzodioxine moiety.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Formation of hydroxylated or ketone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodioxine derivatives.
Scientific Research Applications
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives reported in the literature, particularly in the integration of the benzodioxine-carboxamide scaffold with heterocyclic systems. Below is a detailed comparison based on synthesis, substituent effects, and physicochemical properties.
Structural Analogs and Substituent Variations
Table 1: Key Structural Analogs and Their Properties
Substituent Effects on Physicochemical Properties
Structural Characterization Techniques
- Spectroscopy : $^1$H-NMR and MS data (–8) were critical for confirming structures. For example, compound 3a showed a singlet at δ 8.12 ppm for the pyrazole proton and a molecular ion at m/z 403.1 .
Biological Activity
N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered interest due to its potential pharmacological properties. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzodioxine core and a pyrazole moiety. Its molecular formula is , with a molecular weight of approximately 302.33 g/mol. The presence of the cyclopropyl group and the benzodioxine structure contributes to its unique biological activity.
Mechanisms of Biological Activity
Research indicates that compounds containing pyrazole rings exhibit a wide range of biological activities, including:
- Anti-inflammatory Effects : Pyrazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Anticancer Properties : Some studies suggest that pyrazole compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.
- Neuroprotective Effects : Certain pyrazole derivatives are being explored for their ability to protect neuronal cells from oxidative stress and neurodegeneration.
Biological Activity Data
The following table summarizes key biological activities associated with this compound based on available literature:
Case Studies
- Anti-inflammatory Activity : A study demonstrated that a related pyrazole compound significantly reduced inflammation in animal models by inhibiting the COX pathway. This suggests that this compound may exhibit similar effects, warranting further investigation into its anti-inflammatory potential.
- Anticancer Potential : In vitro studies have shown that pyrazole derivatives can effectively induce apoptosis in various cancer cell lines. For instance, compounds with similar structures were found to inhibit the proliferation of breast cancer cells through modulation of the PI3K/Akt pathway. This raises the possibility that the compound could also possess anticancer properties.
- Neuroprotective Effects : Research has indicated that certain pyrazole derivatives can protect neuronal cells from damage caused by oxidative stress. A study involving neuroblastoma cells treated with related compounds showed reduced markers of oxidative damage, suggesting potential therapeutic applications for neurodegenerative diseases.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity Analysis |
|---|---|---|---|
| Amide coupling | EDCI, HOBt, DMF, RT, 30 min | 68–71% | TLC, NMR |
| Cyclopropane introduction | K₂CO₃, DMF, RT, 12 hr | ~65% | LC-MS |
Basic: How is the compound structurally characterized in academic research?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.5 ppm, benzodioxine protons at δ 4.2–4.5 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- X-ray Crystallography (if applicable): For unambiguous confirmation of stereochemistry and crystal packing .
Advanced: How can researchers optimize reaction yields for derivatives of this compound?
Methodological Answer:
Yield optimization strategies include:
Catalyst Screening : Testing alternatives to EDCI/HOBt (e.g., DCC/DMAP) for amide bond formation .
Solvent Effects : Evaluating polar aprotic solvents (DMF vs. DMSO) to enhance cyclopropane substitution kinetics .
Temperature Control : Reflux conditions (e.g., 80°C) to accelerate slow steps while minimizing decomposition .
Statistical Design of Experiments (DoE) : Using factorial designs to identify critical variables (e.g., molar ratios, pH) .
Q. Table 2: Yield Optimization Case Study
| Variable | Tested Range | Optimal Value | Impact on Yield |
|---|---|---|---|
| EDCI Equiv. | 1.0–1.5 | 1.2 | +12% |
| Reaction Temp. | RT–80°C | 50°C | +15% |
| Solvent | DMF, DMSO | DMF | No change |
Advanced: How do researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Contradictions (e.g., varying IC₅₀ values across studies) are addressed via:
Assay Standardization : Replicating enzyme inhibition assays (e.g., α-glucosidase, acetylcholinesterase) under controlled conditions (pH 7.4, 37°C) .
Metabolite Profiling : LC-MS/MS to rule out interference from degradation products .
Computational Docking : Molecular dynamics simulations to validate binding modes (e.g., benzodioxine interactions with hydrophobic enzyme pockets) .
Advanced: What experimental designs are used to study environmental stability and degradation pathways?
Methodological Answer:
Environmental fate studies follow protocols such as:
Hydrolytic Stability : Incubating the compound in buffers (pH 3–9) at 25–50°C, monitored via HPLC .
Photodegradation : Exposure to UV light (λ = 254 nm) to assess benzodioxine ring cleavage .
Ecotoxicology : Acute toxicity assays using Daphnia magna to evaluate ecological risks .
Q. Table 3: Degradation Data
| Condition | Half-Life (Days) | Major Degradants |
|---|---|---|
| pH 7, 25°C | 30 | Cyclopropane-opened derivative |
| UV Light | 7 | Benzodioxine-quinone |
Advanced: How are structure-activity relationships (SAR) investigated for this compound?
Methodological Answer:
SAR studies involve:
Analog Synthesis : Modifying substituents (e.g., replacing cyclopropyl with methyl or phenyl) .
Biological Profiling : Testing analogs against target panels (e.g., kinase assays, GPCR screens) .
QSAR Modeling : Using descriptors like logP, polar surface area, and H-bond donors to predict activity trends .
Basic: What analytical methods ensure purity and quality control during synthesis?
Methodological Answer:
- HPLC-PDA : Purity >95% confirmed at λ = 254 nm .
- Elemental Analysis : Matching calculated vs. observed C, H, N percentages (e.g., ±0.3% tolerance) .
- Karl Fischer Titration : Water content <0.1% for hygroscopic intermediates .
Advanced: How do researchers validate the compound’s mechanism of action in biological systems?
Methodological Answer:
Mechanistic validation employs:
Kinetic Studies : Measuring enzyme inhibition (e.g., values via Lineweaver-Burk plots) .
Cellular Imaging : Fluorescent probes to track subcellular localization (e.g., mitochondrial targeting) .
CRISPR Knockout Models : Confirming target specificity using gene-edited cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
